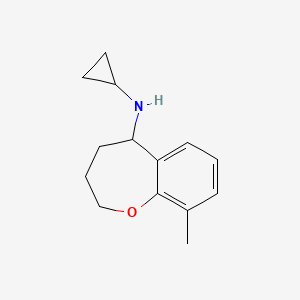
N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” is a chemical compound with the CAS Number: 1153407-10-3 . It has a molecular weight of 217.31 and its IUPAC name is N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19NO/c1-10-4-2-5-12-13(15-11-7-8-11)6-3-9-16-14(10)12/h2,4-5,11,13,15H,3,6-9H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine and related compounds have been the focus of various synthetic and chemical transformation studies. These efforts aim to explore efficient pathways for creating complex molecules with potential biological and chemical significance.
- Efficient Synthesis Techniques : An efficient synthesis pathway for tetrahydro-1,3-oxazepines demonstrates the regioselective intramolecular amination of cyclopropylmethyl cation, showcasing the utility of cyclopropane moieties in synthesizing nitrogen heterocycles (Skvorcova, Grigorjeva, & Jirgensons, 2015).
- Ring-Opening Transformations : Studies on the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles reveal a method to synthesize complex amines, contributing to the development of drugs targeting serotonin and norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Biological Applications and Mechanistic Insights
The research into N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine and analogs extends beyond synthetic methodology, touching on biological activities and providing insights into their mechanisms of action.
- Antimicrobial and Cytotoxic Activities : Novel azetidine-2-one derivatives of 1H-benzimidazole, related to N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, have shown promising antimicrobial and cytotoxic activities, highlighting the potential for the development of new therapeutic agents (Noolvi et al., 2014).
- Investigation of Metabolic Pathways : The metabolism of N-cyclopropylamines by cytochrome P450 enzymes, including studies on N-dealkylation processes, offers valuable insights into the biotransformation and potential toxicological profiles of cyclopropyl-containing pharmaceuticals (Shaffer, Morton, & Hanzlik, 2001).
Novel Compound Development
The exploration of cyclopropylamines and related compounds continues to inspire the development of novel compounds with unique properties and potential applications.
- Development of New Heterocycles : The synthesis of new aminocyclitols via selective epoxidation of cycloheptenamines demonstrates the creativity in generating novel structures that could serve as scaffolds for drug development or as tools in chemical biology (Larin, Kochubei, & Atroshchenko, 2014).
Safety and Hazards
The safety information and hazards associated with this compound are not available in the sources I found. It’s important to handle all chemical compounds with care, following appropriate safety protocols. The Material Safety Data Sheet (MSDS) for the compound would provide detailed safety and hazard information .
Eigenschaften
IUPAC Name |
N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10-4-2-5-12-13(15-11-7-8-11)6-3-9-16-14(10)12/h2,4-5,11,13,15H,3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXOYKREAXDYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCCO2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2677994.png)
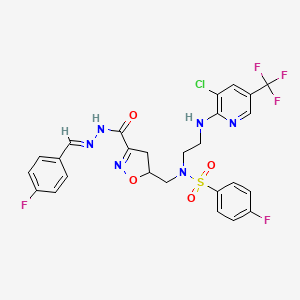
![N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide](/img/structure/B2678000.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2678001.png)
![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2678004.png)
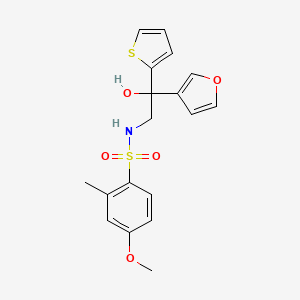

![(5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2678008.png)

![6-Ethyl-4-[[2-hydroxyethyl(methyl)amino]methyl]chromen-2-one](/img/structure/B2678010.png)
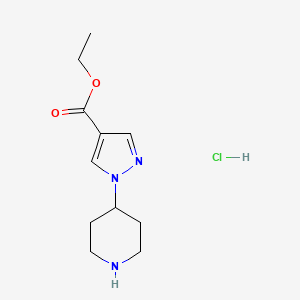

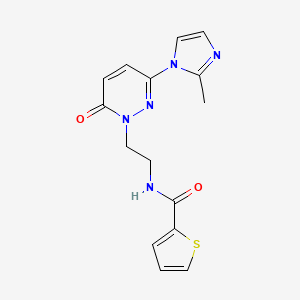
![6,7-dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2678016.png)